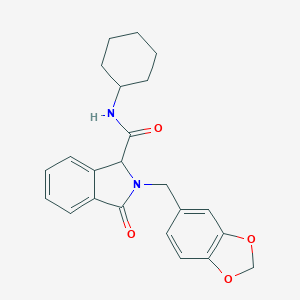![molecular formula C19H19N3OS2 B293205 2-{[4-(Methylamino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-1-phenylethanone](/img/structure/B293205.png)
2-{[4-(Methylamino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-1-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(Methylamino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-1-phenylethanone is a chemical compound that has been the subject of significant scientific research. This compound is of interest due to its potential therapeutic applications, particularly in the treatment of neurological disorders. In
Mechanism of Action
The mechanism of action of 2-{[4-(Methylamino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-1-phenylethanone is not yet fully understood. However, it is believed that this compound works by modulating the activity of certain neurotransmitters in the brain, including dopamine, serotonin, and acetylcholine. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant effects, which could contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, 2-{[4-(Methylamino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-1-phenylethanone has a number of biochemical and physiological effects. This compound has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine, serotonin, and acetylcholine. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant effects, which could contribute to its neuroprotective properties.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{[4-(Methylamino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-1-phenylethanone in lab experiments is its potential therapeutic applications. This compound has been shown to have neuroprotective, anti-inflammatory, and anti-oxidant properties, making it a potentially useful treatment for a variety of diseases and conditions. However, one limitation of using this compound in lab experiments is that its mechanism of action is not yet fully understood, which could make it difficult to optimize its therapeutic potential.
Future Directions
There are a number of future directions for research on 2-{[4-(Methylamino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-1-phenylethanone. One area of research could be to further investigate its mechanism of action, in order to optimize its therapeutic potential. Additionally, future research could focus on developing more efficient synthesis methods for this compound, in order to make it more widely available for research and potential therapeutic use. Finally, research could focus on testing this compound in animal models and clinical trials, in order to determine its safety and efficacy as a potential treatment for neurological disorders and other diseases.
Synthesis Methods
The synthesis of 2-{[4-(Methylamino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-1-phenylethanone involves a multi-step process. The first step is the reaction of 2-chloro-4-methoxybenzaldehyde with methylamine to form 2-(methylamino)-4-methoxybenzaldehyde. This intermediate is then reacted with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene to form 2-{[4-(Methylamino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-1-phenylethanone.
Scientific Research Applications
2-{[4-(Methylamino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-1-phenylethanone has been the subject of significant scientific research due to its potential therapeutic applications. This compound has been shown to have neuroprotective effects, making it a potential treatment for neurological disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, which could make it useful in the treatment of a variety of other diseases and conditions.
properties
Molecular Formula |
C19H19N3OS2 |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
2-[[4-(methylamino)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-1-phenylethanone |
InChI |
InChI=1S/C19H19N3OS2/c1-20-17-16-13-9-5-6-10-15(13)25-18(16)22-19(21-17)24-11-14(23)12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-11H2,1H3,(H,20,21,22) |
InChI Key |
RKUCWHCEYREDPY-UHFFFAOYSA-N |
SMILES |
CNC1=C2C3=C(CCCC3)SC2=NC(=N1)SCC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CNC1=C2C3=C(CCCC3)SC2=NC(=N1)SCC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(3-Amino-4-methyl-6-phenylfuro[2,3-b]pyridin-2-yl)ethanone](/img/structure/B293125.png)
![Ethyl {[6-(4-chlorophenyl)-3-cyano-4-phenyl-2-pyridinyl]oxy}acetate](/img/structure/B293126.png)
![1-Phenyl-4-imino-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-5-amine](/img/structure/B293128.png)
![2-(2-methyl-4-oxopyrimido[4',5':4,5][1,3]thiazolo[3,2-a]benzimidazol-3(4H)-yl)acetamide](/img/structure/B293129.png)
![5-Phenyl-7-piperidino[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B293130.png)
![5-Phenyl-7-(4-phenyl-1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B293131.png)
![1-{[5-(10H-phenothiazin-10-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B293133.png)
![4-allyl-5-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B293134.png)
![2-(4-chlorobenzyl)-N-{[(4-methylphenyl)sulfonyl]methyl}-3-oxo-1-isoindolinecarboxamide](/img/structure/B293136.png)

![3-amino-4-methyl-6-phenyl-N'-(3-pyridinylmethylene)furo[2,3-b]pyridine-2-carbohydrazide](/img/structure/B293141.png)
![2-{[5-(2-{5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B293142.png)
![1-Cyclohexyl-3-styryl-3-[4-[(dimethylamino)sulfonyl]anilino]pyrrolidine-2,5-dione](/img/structure/B293146.png)